tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Description
Structural Characterization of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is characterized by its distinctive heterocyclic framework and functional group positioning. The compound possesses the molecular formula C₁₂H₂₃BrN₂O₂ with a molecular weight of 307.23 grams per mole, establishing its identity within the broader category of substituted piperazine derivatives. The Chemical Abstracts Service registry number 186611-52-9 provides unambiguous identification for this specific structural arrangement.
Crystallographic investigations of related piperazine compounds have revealed fundamental insights into the spatial arrangement of atoms within these molecular frameworks. Single crystal X-ray diffraction analysis demonstrates that piperazine rings consistently adopt chair conformations in the solid state, with substituents occupying either axial or equatorial positions relative to the ring plane. The crystallographic data for similar compounds indicates that molecules crystallize in various space groups, including orthorhombic and monoclinic systems, depending on the specific substitution pattern and intermolecular interactions.
Table 1: Fundamental Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃BrN₂O₂ |
| Molecular Weight | 307.23 g/mol |
| Chemical Abstracts Service Number | 186611-52-9 |
| European Community Number | 859-990-5 |
| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCN(CC1)CCCBr |
The molecular geometry exhibits characteristic features of piperazine derivatives, with the central six-membered ring serving as the structural foundation. X-ray crystallographic analysis of analogous compounds demonstrates that the piperazine ring maintains a chair conformation with minimal distortion, providing optimal positioning for the attached substituents. The tert-butoxycarbonyl group typically adopts a conformation that minimizes steric hindrance while maintaining appropriate electronic interactions with the nitrogen atom.
Crystallographic parameters for structurally related compounds reveal typical cell dimensions and space group assignments that reflect the molecular packing arrangements. The crystalline materials generally exhibit well-defined unit cell parameters with specific angular relationships that accommodate the three-dimensional arrangement of molecules within the crystal lattice. Temperature-dependent measurements conducted at ambient conditions provide accurate structural determinations that serve as reference points for understanding molecular behavior in different environments.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides comprehensive characterization of this compound through distinctive chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis conducted in deuterated chloroform reveals characteristic resonances that enable unambiguous structural identification. The tert-butyl protecting group generates a prominent singlet at δ 1.49 parts per million, integrating for nine protons and representing the equivalent methyl groups of the tertiary carbon center.
The propyl chain linking the piperazine ring to the bromine substituent exhibits characteristic multiplicities that reflect the coupling patterns between adjacent methylene groups. The central methylene group of the propyl chain appears as a multiplet at δ 1.78 parts per million, integrating for two protons and demonstrating coupling to both neighboring carbon centers. The methylene group adjacent to the bromine atom resonates at δ 2.02 parts per million as a triplet, reflecting coupling to the central propyl carbon and integrating for two protons.
Table 2: Proton Nuclear Magnetic Resonance Chemical Shifts
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Pattern |
|---|---|---|---|---|
| tert-Butyl groups | 1.49 | Singlet | 9H | No coupling |
| Central propyl methylene | 1.78 | Multiplet | 2H | Complex coupling |
| Bromo-adjacent methylene | 2.02 | Triplet | 2H | Geminal coupling |
| Piperazine (nitrogen-adjacent) | 2.38 | Triplet | 4H | Ring coupling |
| Piperazine (carbamate-adjacent) | 3.46 | Triplet | 4H | Ring coupling |
| Nitrogen-propyl methylene | 3.82 | Triplet | 2H | Adjacent coupling |
The piperazine ring system generates two distinct sets of resonances corresponding to the different electronic environments of the ring methylene groups. The methylene groups adjacent to the nitrogen bearing the bromopropyl substituent appear at δ 2.38 parts per million as a triplet, integrating for four protons. In contrast, the methylene groups adjacent to the nitrogen bearing the carbamate protecting group resonate at δ 3.46 parts per million, also appearing as a triplet and integrating for four protons. This differentiation reflects the distinct electronic influences of the two different substituents on the piperazine nitrogen atoms.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts that reflect the electronic environments of individual carbon atoms. The technique employs cross-polarization and magic angle spinning methodologies to enhance signal quality and resolution in solid-state measurements. Chemical shift calculations utilizing gauge-independent atomic orbital methods demonstrate excellent agreement between theoretical predictions and experimental observations, confirming structural assignments.
Infrared Vibrational Mode Assignments
Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecular structure. The technique provides valuable information about intramolecular interactions and conformational preferences through analysis of vibrational mode assignments. Piperazine ring systems exhibit distinctive carbon-hydrogen stretching vibrations in the region between 2750 and 3100 wavenumbers, with specific frequencies dependent on the conformational state of the ring.
Theoretical calculations of vibrational frequencies for piperazine derivatives demonstrate characteristic patterns in the carbon-hydrogen stretching region. The chair conformation with equatorial-equatorial nitrogen-hydrogen bond orientations produces peaks at approximately 2947 and 3043 wavenumbers, corresponding to axial and equatorial carbon-hydrogen bond stretching modes respectively. Alternative conformations generate different spectroscopic signatures, with axial-axial arrangements showing peaks at 2885 and 2937 wavenumbers.
Table 3: Characteristic Infrared Vibrational Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Carbon-Hydrogen stretch (axial) | 2947 | Ring C-H stretch | Medium |
| Carbon-Hydrogen stretch (equatorial) | 3043 | Ring C-H stretch | Medium |
| Carbonyl stretch | 1725 | Carbamate C=O | Strong |
| Nitrogen-Hydrogen stretch | >3000 | N-H stretch | Variable |
| Carbon-Bromine stretch | 1150 | C-Br stretch | Medium |
| Carbon-Oxygen stretch | 1055 | C-O stretch | Medium |
The carbamate functional group contributes characteristic carbonyl stretching vibrations that appear as strong absorptions around 1725 wavenumbers. These vibrations are particularly diagnostic for identifying the presence of the tert-butoxycarbonyl protecting group and distinguishing it from other carbonyl-containing functionalities. Additional vibrations in the carbon-oxygen stretching region around 1055 wavenumbers provide supplementary confirmation of the carbamate linkage.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the protonated molecular ion and confirming the molecular weight of the intact compound. High-resolution electrospray ionization mass spectrometry enables accurate mass determination with calculated values showing excellent agreement with experimental observations.
Fragmentation patterns reveal characteristic losses that correspond to specific structural features of the molecule. The base peak typically corresponds to fragmentation involving loss of the tert-butyl group or cleavage of the propyl chain, generating diagnostically useful fragment ions. These fragmentation pathways provide structural confirmation and enable differentiation from closely related isomeric compounds.
Table 4: Mass Spectrometric Fragmentation Data
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |
|---|---|---|---|
| Molecular ion | 307 | Medium | [M+H]⁺ |
| Base peak | Variable | 100% | Major fragmentation |
| tert-Butyl loss | 251 | High | [M-C₄H₈+H]⁺ |
| Propyl cleavage | Variable | Medium | Chain fragmentation |
Conformational Dynamics and Tautomeric Equilibria
The conformational behavior of this compound reflects the inherent flexibility of the piperazine ring system and the rotational freedom of the attached substituents. Theoretical calculations reveal multiple energetically accessible conformations that differ in their spatial arrangements and electronic properties. The piperazine ring can adopt various conformations including chair, boat, and twist-boat forms, with relative energies determining the population distribution under different conditions.
The most thermodynamically stable conformation corresponds to the chair form with both nitrogen-hydrogen bonds in equatorial positions relative to the ring plane. This equatorial-equatorial arrangement minimizes steric interactions and represents the global energy minimum for the unsubstituted piperazine system. Alternative conformations including the axial-axial chair form and the equatorial-axial arrangement exhibit higher energies by approximately 1.9 and 0.7 kilocalories per mole respectively.
Table 5: Conformational Energy Analysis
| Conformation | Relative Energy (kcal/mol) | Symmetry | Stability |
|---|---|---|---|
| Equatorial-Equatorial Chair | 0.0 | Centrosymmetric | Most stable |
| Equatorial-Axial Chair | 0.7 | Non-centrosymmetric | Intermediate |
| Axial-Axial Chair | 1.9 | Centrosymmetric | Less stable |
| Twist Boat | 8.5 | Non-centrosymmetric | Least stable |
Protonation states significantly influence the conformational preferences and tautomeric equilibria of piperazine derivatives. Monoprotonated forms exhibit different conformational preferences compared to the neutral species, with both chair and boat conformations becoming accessible. The protonation site affects the relative stabilities, with secondary nitrogen protonation often preferred over tertiary nitrogen protonation in aqueous solutions.
The conformational dynamics are influenced by environmental factors including solvent polarity and temperature. Theoretical calculations combined with experimental nuclear magnetic resonance studies reveal that solvent-assisted proton transfer mechanisms can facilitate interconversion between different tautomeric forms. Variable temperature nuclear magnetic resonance experiments suggest activation energies of approximately 10 kilocalories per mole for conformational interconversion processes.
Properties
IUPAC Name |
tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJTVQSZFVOIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580158 | |
| Record name | tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655225-02-8 | |
| Record name | tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-bromopropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The process can be summarized as follows:
Step 1: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its structure allows it to be modified into various derivatives that may exhibit therapeutic effects.
Antimicrobial Activity
Recent studies have shown that this compound possesses significant antimicrobial properties. In vitro tests against various bacterial strains revealed effective inhibition, with minimum inhibitory concentrations (MIC) as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Antiviral Activity
The compound has been investigated for its antiviral properties, showing potential to inhibit viral replication in cell cultures. Specific studies focused on its effects against influenza and HIV viruses, suggesting it interferes with the viral life cycle .
Anticancer Activity
In cancer research, this compound has demonstrated the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The observed IC50 values are:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 22.3 |
| A549 | 18.7 |
The anticancer effects are attributed to mechanisms such as apoptosis induction and enzyme inhibition .
Antimicrobial Efficacy Study
A study evaluated the compound's efficacy against multi-drug resistant bacterial strains, showing promising results that indicate potential therapeutic use against infections caused by resistant organisms.
Antiviral Investigation
In vitro studies demonstrated that this compound significantly reduced viral titers when administered early during viral infections.
Cancer Cell Line Studies
Experiments on various cancer cell lines revealed that the compound not only inhibited growth but also enhanced the effectiveness of existing chemotherapeutic agents, suggesting its potential as an adjuvant therapy .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate belongs to a broader class of Boc-protected piperazine derivatives with variable alkyl halide or aryl substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Findings from Comparative Studies
Reactivity and Synthetic Utility :
- The 3-bromopropyl chain in the target compound provides a longer linker than its 2-bromoethyl analog, enhancing flexibility in drug conjugates (e.g., PROTACs) .
- Piperazine derivatives generally exhibit higher polarity and better aqueous solubility compared to piperidine analogs, favoring their use in hydrophilic drug scaffolds .
Functionalization Potential: Bromine in the target compound allows for further functionalization via cross-coupling (e.g., with amines or thiols), whereas nitro or cyano-substituted analogs (e.g., and ) require additional reduction or coupling steps .
Commercial Availability :
- The oxalate salt of the target compound (this compound oxalate) is commercially available with 95% purity, unlike less common derivatives such as tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate, which are synthesized on-demand .
Research Implications
- The compound’s balance of reactivity (via bromine) and stability (via Boc protection) makes it superior to shorter-chain or non-halogenated analogs in multi-step syntheses .
- Piperazine-based derivatives consistently outperform piperidine analogs in solubility-driven applications, such as CNS-targeting drugs, due to their hydrogen-bonding capacity .
Biological Activity
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate is a synthetic compound characterized by its piperazine structure, which is widely recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃BrN₂O₂
- Molecular Weight : 307.23 g/mol
- Functional Groups : The compound features a piperazine ring, a tert-butyl group, and a 3-bromopropyl chain, along with a carboxylate functional group that enhances its reactivity and biological activity .
The biological activity of this compound is primarily attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms that facilitate interactions with various biological macromolecules. This compound has been implicated in several biochemical pathways, influencing various biological processes such as:
In Vitro Studies
Recent studies have demonstrated the compound's antibacterial properties through disk diffusion methods, where it was screened at concentrations of 10 μg/disc against selected bacterial strains. Results indicated significant inhibition zones, confirming its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies, indicating that modifications to the piperazine core can significantly influence its biological efficacy. For instance, altering substituents on the piperazine nitrogen has shown to affect both potency and selectivity towards specific biological targets .
Research Applications
- Medicinal Chemistry : Used as an intermediate for synthesizing various pharmaceutical compounds, particularly those targeting cancer and autoimmune diseases.
- Biological Research : Employed to study the effects of piperazine derivatives on biological systems, aiding in the development of potential therapeutic agents such as antipsychotics and antihistamines .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| N-Boc-piperazine | Piperazine with a tert-butoxycarbonyl protecting group | Used in peptide synthesis |
| 1-(3-Bromopropyl)-piperazine | Piperazine with a bromopropyl substituent | Potentially neuroactive |
| tert-Butyl 4-(2-bromoethyl)piperazine | Similar structure with an ethylene chain | Investigated for antidepressant effects |
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct biological activities compared to these related compounds.
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate, and what reaction conditions are critical for optimal yield?
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Methodological Answer:
- ¹H/¹³C NMR:
-
Boc group: Singlet at ~1.4 ppm (¹H) for tert-butyl; carbonyl at ~155 ppm (¹³C).
-
Piperazine protons: Multiplets between 2.5–3.5 ppm (¹H).
-
3-bromopropyl chain: Triplet at ~3.4 ppm (CH₂Br) and multiplet for CH₂ groups .
- LCMS: Molecular ion peak [M+H]+ at m/z ~335 (C₁₃H₂₃BrN₂O₂). Bromine isotopic pattern confirms presence .
- IR: Stretching at ~1690 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O of Boc) .
Pitfalls: Overlapping signals in crowded regions (2.5–3.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .
Q. How can researchers safely handle this compound given its potential toxicity and reactivity?
Methodological Answer:
- GHS Hazards: Acute oral toxicity (H302); use PPE (gloves, goggles) and work in a fume hood .
- Storage: Inert atmosphere (N₂/Ar), desiccated at 2–8°C to prevent hydrolysis of the bromopropyl group .
- Waste Disposal: Quench with NaHCO₃ to neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. What strategies can resolve contradictions in NMR data when characterizing derivatives of this compound?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR to distinguish conformational exchange broadening (e.g., piperazine ring puckering) .
- Solvent Polarity: Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts (e.g., NH protons in DMSO) .
- Computational Validation: Optimize geometry using DFT (e.g., Gaussian) and simulate NMR shifts with tools like ACD/Labs .
Case Study: Kulkarni et al. resolved overlapping hydrazide signals via 2D NMR and X-ray crystallography .
Q. How can single-crystal X-ray diffraction be optimized to determine the molecular conformation of this compound, especially considering its flexible 3-bromopropyl chain?
Methodological Answer:
- Crystallization: Slow evaporation from EtOAc/hexane (1:3) promotes ordered packing.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement: SHELXL (via WinGX) for anisotropic displacement parameters. Address disorder in the bromopropyl chain using PART instructions .
Key Metrics:
Q. What methodological considerations apply when using this compound in multi-step syntheses, particularly regarding Boc deprotection and subsequent functionalization?
Methodological Answer:
- Boc Deprotection: Use TFA/DCM (1:1) for 2 hours at 0°C to minimize side reactions. Neutralize with NaHCO₃ post-deprotection .
- Functionalization:
-
Nucleophilic Substitution: React liberated piperazine with aryl halides (e.g., Suzuki coupling) using Pd(PPh₃)₄ in THF .
-
Reduction: LiAlH₄ in anhydrous ether reduces carbamates to amines .
Data Contradiction Example: Incomplete deprotection (residual Boc) may skew LCMS results; confirm via loss of m/z ~100 (tert-butyl fragment) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
